molecular formula C23H25N3O4 B2989704 4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021093-75-3

4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2989704
CAS No.: 1021093-75-3
M. Wt: 407.47
InChI Key: CJHKNLKMOACGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a bicyclic pyrrolo[3,4-d]pyrimidine-2,5-dione core substituted with a 4-ethoxyphenyl group at position 4 and a 4-methoxyphenethyl moiety at position 4. These substituents contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target interactions.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-30-18-10-6-16(7-11-18)21-20-19(24-23(28)25-21)14-26(22(20)27)13-12-15-4-8-17(29-2)9-5-15/h4-11,21H,3,12-14H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHKNLKMOACGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-ethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C23H28N2O3
  • Molecular Weight: 396.48 g/mol

The structure includes two aromatic substituents (ethoxy and methoxy groups) which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that pyrrolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives found that certain compounds within this class showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low µg/mL range . The presence of the pyrimidine core is believed to enhance this activity through interaction with bacterial enzymes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. A related study on pyrrolopyrimidine derivatives demonstrated their effectiveness as inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. The derivatives exhibited competitive inhibition characteristics, suggesting that they could be developed into therapeutic agents for managing diabetes .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes. These studies revealed that the compound forms significant interactions with active site residues of α-glucosidase, indicating a strong affinity and potential for inhibition .

Case Study 1: Antimycobacterial Evaluation

In a study published in 2019, a series of pyrrolopyrimidine derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values as low as 0.78 µg/mL, demonstrating significant antitubercular potential. The study concluded that these compounds could serve as lead candidates for further development in antitubercular therapy .

Case Study 2: Diabetes Management

Another relevant study focused on the α-glucosidase inhibitory activity of pyrrolopyrimidine derivatives. The findings suggested that these compounds could effectively lower postprandial blood glucose levels by inhibiting carbohydrate digestion and absorption. The most potent derivatives showed IC50 values comparable to standard drugs like acarbose . This positions the compound as a potential candidate for diabetes management therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related dihydropyrimidinone derivatives, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name & Reference Substituents Molecular Formula Molecular Weight Key Properties Biological Activity
Target Compound 4-Ethoxyphenyl, 4-methoxyphenethyl Not explicitly provided Not available Not reported
4j 4-(2-Hydroxyphenyl), 6-(4-methoxyphenyl) C₂₀H₁₈N₃O₄ 364.38 MP: ~220°C; Yield: 87%; FTIR peaks for OH, NH, CO QSAR-modeled activity; potential antimicrobial
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) 4-Chlorophenyl, 4-methoxybenzyl C₂₀H₁₈ClN₃O₃ 383.83 Not reported
Compound A 4-Hydroxyphenyl, benzyl C₂₀H₁₇N₃O₃ 347.37 Anti-diabetic (α-glucosidase inhibition)
Compound C 4-Hydroxyphenyl, 4-chlorobenzyl C₂₀H₁₆ClN₃O₃ 381.82 Anti-diabetic (IC₅₀: 12.3 μM)
930399-86-3 4-Ethoxyphenyl, 3-isopropoxypropyl C₂₀H₂₇N₃O₄ 373.4 Not reported
923203-96-7 4-Ethoxyphenyl, allyl C₁₇H₁₉N₃O₃ 313.35 Not reported

Key Observations:

Electron-Withdrawing Groups: Chlorophenyl substitution (as in ) may increase metabolic stability but reduce solubility. Hydrophobic Side Chains: Longer alkyl chains (e.g., 3-isopropoxypropyl ) or allyl groups may alter pharmacokinetics by modulating LogP values.

Biological Activity :

  • Hydroxyphenyl derivatives (e.g., Compound A, IC₅₀: 18.5 μM) exhibit moderate anti-diabetic activity, while chlorobenzyl analogs (Compound C) show higher potency (IC₅₀: 12.3 μM) . The target compound’s ethoxy and methoxy groups may balance potency and bioavailability.

Research Findings

2D-QSAR and Molecular Simulations

  • Substituents at positions 4 and 6 critically influence bioactivity. Hydrophobic groups enhance binding to hydrophobic enzyme pockets, while polar groups (e.g., -OH in 4j) improve solubility but may reduce membrane penetration.
  • The target compound’s 4-ethoxyphenyl group likely optimizes this balance, offering moderate hydrophobicity for target engagement.

Anti-Diabetic Potential

  • DHPM derivatives with 4-hydroxyphenyl and halogenated benzyl groups (e.g., Compound C) demonstrated significant α-glucosidase inhibition, a key target for diabetes management. The target compound’s methoxyphenethyl group may mimic halogenated benzyl moieties in target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.